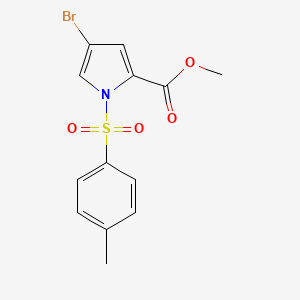

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKDZCWHALXSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Tosylation: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.

Esterification: The methyl ester group is typically introduced through esterification reactions involving methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the tosyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination.

Tosyl Chloride: Used for tosylation.

Palladium Catalysts: Used in coupling reactions.

Methanol: Used in esterification.

Major Products Formed

Substituted Pyrroles: Formed through substitution reactions.

N-oxides: Formed through oxidation.

Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. The compound displayed inhibitory effects against several bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications at the tosyl or carboxylate positions could enhance its efficacy .

Agrochemical Applications

This compound has been explored for its potential use in agrochemicals. Its ability to act as a plant growth regulator has been noted, with studies indicating that it can promote root growth and enhance crop yield under certain conditions. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Polymer Chemistry

In polymer chemistry, this compound serves as a useful monomer for synthesizing conducting polymers. The incorporation of pyrrole units into polymer chains enhances electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and sensors.

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials with unique optical properties. By functionalizing nanoparticles with this compound, researchers have created materials that exhibit enhanced fluorescence, which can be applied in bioimaging and sensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of brominated pyrrole carboxylates. Key analogues include:

Key Observations :

- Substituent at the 1-position : The tosyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the smaller methyl group in CAS 1196-90-3 or the hydrogen in CAS 934-05-3. This difference impacts reactivity in substitution reactions and crystal packing .

- Bromine position : Moving bromine from the 4- to 3-position (CAS 941714-57-4) alters electronic distribution and reactivity, as seen in regioselective bromination studies .

- Ester group : Methyl vs. ethyl esters (e.g., CAS 1261562-13-3) influence solubility and hydrolysis rates. Methyl esters generally exhibit higher stability under basic conditions .

Physicochemical Properties

- Melting Points: The tosyl group elevates the melting point relative to non-sulfonylated analogues. The target compound’s melting point is unreported but expected to exceed 100°C based on structural complexity.

- Solubility : Tosylation reduces polarity, enhancing solubility in organic solvents like dichloromethane but decreasing aqueous solubility.

Biological Activity

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyrrole derivatives and subsequent reactions with tosyl groups and carboxylate moieties. The yield and purity of the compound are critical for its biological evaluation. For instance, one study reported a yield of 71% through a method involving sodium and methanol as solvents .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that compounds with similar pyrrole structures exhibit potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). For example, related pyrrole derivatives have shown minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains of Mtb .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of pyrrole derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on pyrrole-based compounds have revealed significant antiproliferative effects against various cancer cell lines, including breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring or substituents can dramatically influence its potency and selectivity against specific targets. For example, the introduction of electron-withdrawing groups has been shown to enhance anti-TB activity while maintaining low cytotoxicity .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Anti-Tuberculosis Activity : In a study examining various pyrrole derivatives, this compound was found to exhibit strong anti-TB activity with an MIC lower than 0.016 μg/mL against resistant strains of M. tuberculosis. This was attributed to its ability to inhibit mycolic acid biosynthesis in bacterial cells .

- Anticancer Effects : Another investigation focused on the antiproliferative effects of similar compounds on A549 lung cancer cells. The results indicated that certain modifications to the pyrrole structure could enhance selective toxicity towards cancer cells while sparing normal fibroblasts .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves two sequential steps:

- Bromination : Introduce the bromo substituent at the 4-position of the pyrrole ring. details bromination of ethyl pyrrole-2-carboxylate using Br₂ in DMF with K₂CO₃, yielding 4-bromo derivatives in 85% yield. Adapting this method, methyl pyrrole-2-carboxylate can be brominated under similar conditions .

- Tosylation : Protect the 1-position nitrogen with a tosyl group. While direct evidence for tosylation is absent, analogous esterification reactions (e.g., CDI-mediated coupling with phenols in ) suggest using TsCl (tosyl chloride) in the presence of a base like pyridine or Et₃N to form the sulfonamide bond .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, similar pyrrole derivatives (e.g., ethyl 4-bromo-3-methyl-pyrrole-2-carboxylate in ) show diagnostic shifts: aromatic protons at δ 6.6–7.6 ppm and ester carbonyls at δ 160–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and isotopic patterns (e.g., bromine’s M/M+2 doublet, as seen in for brominated pyrroles) .

- X-ray Crystallography : Structural confirmation (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid in ) resolves bond angles and crystal packing .

Advanced Questions

Q. How do bromo and tosyl groups influence reactivity in cross-coupling reactions?

- Bromo Group : Facilitates palladium-catalyzed couplings (e.g., Suzuki, Heck). The bromine acts as a leaving group, enabling aryl-aryl bond formation. demonstrates copper-catalyzed intramolecular cyclizations in brominated pyrroles, highlighting compatibility with transition-metal catalysts .

- Tosyl Group : Enhances nitrogen’s electron-withdrawing character, stabilizing intermediates during nucleophilic substitutions. However, the bulky tosyl group may sterically hinder reactions at the 1-position, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Q. What challenges arise in achieving regioselectivity during multi-step synthesis?

- Competing Substitution : Bromination at the 4-position (vs. 3- or 5-) is influenced by directing effects of the ester group. shows that ester carbonyls meta-direct electrophiles, favoring 4-bromo products .

- Protection-Deprotection Strategies : Tosylation must precede bromination to avoid N-H reactivity. If bromination occurs first, the free N-H may lead to side reactions (e.g., oxidation or undesired cyclization) .

Q. How is this compound utilized in medicinal chemistry research?

- Intermediate for Bioactive Molecules : Similar brominated pyrroles (e.g., in ) serve as precursors for antitubercular agents. The tosyl group can be replaced with pharmacophores via SNAr (nucleophilic aromatic substitution) .

- Enzyme Inhibition Studies : Structural analogs (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate in ) are used to probe enzyme active sites, leveraging the pyrrole core’s mimicry of heterocyclic cofactors .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.